1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
1-(2-bromo-3,4-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-3-6(10)8(11)7(5)9;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHYXMIFSQSCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231673-01-9 | |
| Record name | Benzenemethanamine, 2-bromo-3,4-difluoro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2231673-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H8BrF2N·HCl
- Molecular Weight : 252.52 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is a phenethylamine derivative that may exhibit activity as a monoamine neurotransmitter modulator. Its structural features suggest potential interactions with serotonin (5-HT) receptors and possibly dopamine receptors, which are critical in mood regulation and neurological functions.
Antidepressant Effects
Research indicates that compounds similar to 1-(2-Bromo-3,4-difluorophenyl)ethanamine exhibit antidepressant-like effects in animal models. For instance, studies have shown that phenethylamines can increase serotonin levels in the brain, which is often correlated with improved mood and reduced anxiety .
Anticancer Properties
Preliminary studies have suggested that derivatives of phenethylamines can possess anticancer properties by inducing apoptosis in cancer cells. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, including colon and breast cancer cells .
Antimicrobial Activity
There is evidence that halogenated phenethylamines exhibit antimicrobial properties. Compounds with bromine and fluorine substituents have been noted for their enhanced activity against bacterial strains due to increased lipophilicity and membrane penetration capabilities .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(2-bromo-3,4-difluorophenyl)ethanamine hydrochloride and analogous compounds.
Key Observations:
Difluoro substitution at 3,4 positions enhances electron-withdrawing effects, which may stabilize negative charges in intermediates during synthetic reactions .
Backbone Variations :
- Methanamine derivatives (e.g., CAS 1980086-47-2) have shorter alkyl chains, reducing hydrophobicity compared to ethanamine analogs .
Stereochemical Influence :
- Enantiomers like (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride (CAS 2109874-10-2) exhibit distinct biological activities due to chiral recognition in enzyme binding pockets .
Physicochemical Properties :
- The presence of bromine increases molecular weight and lipophilicity (logP), whereas additional fluorine atoms improve metabolic stability by resisting oxidative degradation .
Preparation Methods
Bromination Step
- The starting material is typically a difluorinated phenyl compound such as 2,3- or 3,4-difluorotoluene or difluoroaniline derivatives.
- Bromination is achieved using bromine or brominating agents under controlled conditions to selectively introduce bromine at the 2-position relative to the fluorines.
- Reaction conditions include controlled temperature (often ambient to slightly elevated), and solvents such as carbon tetrachloride or other inert solvents may be used.
- Photochemical activation (UV light) can be employed in some halogenation steps to improve selectivity and yield.
Amination Step
- The brominated intermediate undergoes nucleophilic substitution with an amine source, typically ethylamine or ethanamine derivatives.
- This step converts the bromo-substituted aromatic compound into the ethanamine derivative.
- Reaction conditions usually involve mild heating and solvents such as ethanol or other polar aprotic solvents to facilitate nucleophilic substitution.
Hydrochloride Salt Formation
- The free amine is reacted with hydrochloric acid to form the corresponding hydrochloride salt.
- This step enhances the compound’s stability, solubility, and ease of purification.
- Typically, the salt formation is performed by adding anhydrous HCl gas or aqueous HCl to a solution of the free amine, followed by crystallization.
Industrial and Laboratory Scale Production Insights
- Industrial synthesis follows the same general route but optimizes parameters such as temperature, pressure, reagent ratios, and reaction time to maximize yield and purity.
- Continuous flow reactors and automated systems are increasingly used to enhance scalability and reproducibility.
- Control of reaction temperature (often 30–40 °C) and stoichiometry (e.g., 1:1 molar ratio of bromine to starting material) is critical for high yield and selectivity.
- Use of solvents like carbon tetrachloride in halogenation and polar solvents in amination steps is common.
Case Study: Preparation of Related Difluorophenyl Ethanamine Hydrochlorides
While direct literature on 1-(2-Bromo-3,4-difluorophenyl)ethanamine hydrochloride is limited, closely related compounds such as 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride have well-documented synthetic routes that can be adapted. The process involves:
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Bromine or brominating agent, solvent, 30-40°C | Introduction of bromine at 3-position | 65-78 | UV light may be used for activation |
| Amination | Ethylamine, polar solvent, mild heating | Formation of ethanamine derivative | High | Nucleophilic substitution |
| Hydrochloride salt | HCl addition, crystallization | Formation of hydrochloride salt | Quantitative | Improves stability and handling |
This method ensures high purity and yield suitable for research and industrial use.
Summary Table of Preparation Parameters
| Parameter | Preferred Condition | Effect on Outcome |
|---|---|---|
| Bromination Temperature | 30–40 °C | Highest yield and selectivity |
| Bromine Ratio | 1:1 (bromine:starting material) | Optimal for yield |
| Solvent | Carbon tetrachloride or similar | Enhances bromination efficiency |
| Amination Reagent | Ethylamine or ethanamine | Efficient nucleophilic substitution |
| Salt Formation | HCl addition, room temperature | Quantitative salt formation |
| Reaction Time | 3–5 hours (bromination), variable for amination | Sufficient for complete conversion |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and structural integrity. Fluorine chemical shifts are particularly sensitive to electronic environment changes .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₉BrClF₂N, expected 272.52 g/mol) .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and halogens .
Advanced Tip : Couple with X-ray crystallography if single crystals are obtainable for absolute configuration determination.
What are the optimal storage conditions to ensure compound stability?
Basic Research Question
- Short-term : Store at -4°C for 1–2 weeks in airtight, light-protected vials .
- Long-term : Maintain at -20°C in desiccated environments to prevent hydrolysis or thermal degradation .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption.
How can regioselectivity challenges during halogenation steps be addressed?
Advanced Research Question
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination/fluorination to desired positions .
- DAST Optimization : Adjust reaction temperature and stoichiometry to favor mono- or di-fluorination, as demonstrated in analogous syntheses .
- Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions .
What strategies mitigate side reactions during amine hydrochloride salt formation?
Advanced Research Question
- pH Control : Maintain acidic conditions (pH < 2) during hydrogenation to prevent unwanted dimerization or oxidation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reduce byproduct formation .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .
How is this compound utilized as a building block in medicinal chemistry?
Advanced Research Question
- CNS Drug Development : The primary amine group facilitates coupling with carboxylic acids or carbonyls to generate amide/prodrug derivatives targeting neurotransmitter receptors .
- Enzyme Inhibitors : Modify the bromo-difluorophenyl moiety to enhance binding affinity for kinase or protease active sites, as seen in structurally related inhibitors .
- SAR Studies : Systematic substitution of fluorine or bromine atoms can elucidate structure-activity relationships for optimizing pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
